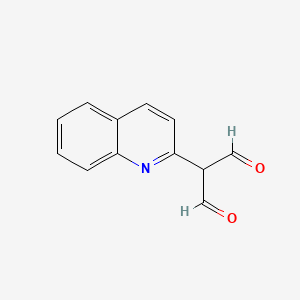

2-(2-Quinolyl)malondialdehyde

Descripción

2-(2-Quinolyl)malondialdehyde (CAS: 40070-84-6) is a malondialdehyde derivative with a quinoline substituent at the 2-position. Its molecular formula is C₁₂H₉NO₂, and it is commercially available as a high-purity (99%) laboratory chemical for research purposes . The compound features two aldehyde groups adjacent to a central carbon atom, conjugated with a quinoline ring, which confers unique electronic and reactivity properties. Key synonyms include 2-(quinolin-2-yl)propanedial and quinolin-2-ylmalonaldehyde . Its applications are primarily in organic synthesis, where it serves as a precursor for heterocyclic compounds or metal coordination complexes, though specific industrial uses are less documented compared to structurally related quinoline derivatives like Quinoline Yellow .

Propiedades

IUPAC Name |

2-quinolin-2-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-7-10(8-15)12-6-5-9-3-1-2-4-11(9)13-12/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCDOBZPKOBWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371950 | |

| Record name | 2-(2-Quinolyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40070-84-6 | |

| Record name | 2-(2-Quinolyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Quinolyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Quinolyl)malondialdehyde typically involves the reaction of quinoline derivatives with malonaldehyde precursors. One common method includes the condensation of 2-quinolinecarboxaldehyde with malononitrile in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for 2-(2-Quinolyl)malondialdehyde are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Quinolyl)malondialdehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acids, quinoline-2-methanols, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-(2-Quinolyl)malondialdehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Quinolyl)malondialdehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses .

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomers

The reactivity and applications of 2-(2-quinolyl)malondialdehyde are influenced by its quinoline substitution pattern. Key analogs include:

Structural Insights :

- Functional Group Contrast: Unlike 2-(2-quinolyl)-1,3-indandione (a 1,3-diketone used in Quinoline Yellow synthesis), 2-(2-quinolyl)malondialdehyde’s dialdehyde groups favor nucleophilic additions (e.g., with amines or hydrazines) rather than electrophilic sulfonation .

Reactivity and Stability

- 2-(2-Quinolyl)malondialdehyde: Dialdehydes are prone to polymerization but stabilized by the electron-withdrawing quinoline ring. This compound is likely used in Schiff base formations or as a ligand in coordination chemistry due to its chelating aldehyde groups .

- 2-(2-Quinolyl)-1,3-indandione: The 1,3-diketone structure facilitates sulfonation (up to trisulfonates) for water-soluble dyes like Quinoline Yellow, which is regulated to ≤4 mg/kg of unsulfonated precursors in food applications .

- 2-Phenylquinoline-4-carboxyl chloride: Reacts with nucleophiles (e.g., carbamide, ethylenediamine) to form amides and heterocycles, highlighting the role of quinoline carboxyl halides in pharmaceutical intermediates .

Regulatory and Purity Considerations

- Quinoline Yellow Derivatives: Strictly controlled under JECFA standards, with ≤0.01% unsulfonated aromatic amines and ≤0.2% ether-extractable impurities.

Research Findings

- Synthetic Utility: 2-(2-Quinolyl)malondialdehyde’s aldehydes enable condensations for heterocyclic frameworks, analogous to 2-phenylquinoline-4-carboxyl chloride’s use in amide synthesis .

- Spectroscopic Behavior: Quinoline Yellow’s disulfonated derivatives absorb at ~420 nm, while 2-(2-quinolyl)malondialdehyde’s UV profile (unreported in evidence) may differ due to lack of sulfonation and distinct conjugation .

Actividad Biológica

Overview

2-(2-Quinolyl)malondialdehyde (QMD) is a heterocyclic compound characterized by the presence of a quinoline ring and a malonaldehyde moiety. This unique structure confers significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The compound's synthesis typically involves the condensation of quinoline derivatives with malonaldehyde precursors, making it a valuable target for both synthetic and medicinal chemistry.

- Molecular Formula : C₁₂H₉NO₂

- CAS Number : 40070-84-6

- Canonical SMILES : C1=CC=C2C(=C1)C=CC(=N2)C(C=O)C=O

The biological activity of QMD is largely attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that QMD may modulate oxidative stress and inflammatory responses through its interaction with enzymes and receptors, leading to either inhibition or activation of specific pathways. This dual functionality is crucial in its potential therapeutic applications.

Antimicrobial Activity

Research indicates that QMD exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

QMD has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. Studies suggest that it may inhibit tumor growth by disrupting cellular signaling pathways associated with cell proliferation and survival. The compound's action may involve:

- Induction of oxidative stress : Leading to cellular damage in cancer cells.

- Inhibition of key signaling pathways : Such as those involving PI3K/Akt and MAPK.

Research Findings

A variety of studies have explored the biological activities of QMD, highlighting its potential as a therapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated QMD against Staphylococcus aureus and Escherichia coli, finding it effective at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines (MCF-7) indicated that QMD reduced cell viability by over 70% at a concentration of 25 µM after 48 hours, primarily through apoptosis induction.

- Inflammation Modulation : Research published in Molecular Pharmacology highlighted QMD's ability to reduce pro-inflammatory cytokine levels in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.